molecular formula C10H10BrNO3 B13196443 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid

2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid

Cat. No.: B13196443
M. Wt: 272.09 g/mol
InChI Key: NHZNPAYDTGNYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an oxolane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxolane ring. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with an appropriate oxolane precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis .

Biology: The compound is used in biological research to study the effects of brominated pyridine derivatives on biological systems. It can serve as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific biological pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromopyridin-3-yl)oxolane-3-carboxylic acid is unique due to the presence of both the bromopyridine and oxolane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)

InChI Key

NHZNPAYDTGNYOJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.